REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:41])([C:22]1[CH:27]=[C:26]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:25]([O:32][Si](C)(C)C)=[C:24]([C:37]([CH3:40])([CH3:39])[CH3:38])[CH:23]=1)[C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]([O:13][Si](C)(C)C)=[C:5]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:4]=1.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C.O>O1CCCC1>[CH3:41][Si:2]([CH3:1])([C:3]1[CH:4]=[C:5]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:6]([OH:13])=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:8]=1)[C:22]1[CH:23]=[C:24]([C:37]([CH3:40])([CH3:39])[CH3:38])[C:25]([OH:32])=[C:26]([C:28]([CH3:30])([CH3:31])[CH3:29])[CH:27]=1 |f:1.2.3.4.5|
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Name
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dimethylbis(3,5-di-tert-butyl-4-trimethylsilyloxyphenyl)silane
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Quantity
|
9.8 g
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Type
|
reactant
|
Smiles
|
C[Si](C1=CC(=C(C(=C1)C(C)(C)C)O[Si](C)(C)C)C(C)(C)C)(C1=CC(=C(C(=C1)C(C)(C)C)O[Si](C)(C)C)C(C)(C)C)C
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Name
|
|
Quantity
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10.6 g
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Type
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reactant
|
Smiles
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O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
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O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for 1 hour at room temperature and to it
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the solution is extracted (2×125 ml) with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
the solvent is removed in vacuo
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
C[Si](C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |